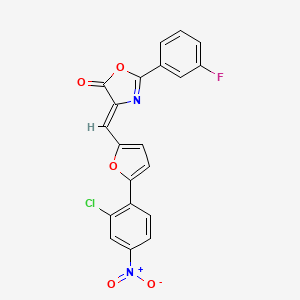
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride (AIDH) is a synthetic compound that has been widely used in research and development in the fields of chemistry and biochemistry. It is a white crystalline powder that is soluble in water and has a molecular weight of 196.71 g/mol. AIDH is an important building block in organic synthesis and has a variety of applications in the laboratory.
科学的研究の応用
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride has a variety of applications in the laboratory. It is used as a reagent in organic synthesis, as a catalyst for the synthesis of organic compounds, and as a building block for the synthesis of complex molecules. This compound is also used in the synthesis of pharmaceuticals and in the study of enzyme kinetics.
作用機序
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride acts as a reagent in organic synthesis by catalyzing the reaction between two molecules. This reaction is known as a nucleophilic substitution reaction. In this reaction, the this compound molecule acts as a nucleophile, attacking the substrate molecule and displacing the leaving group. This reaction is reversible, and the product of the reaction is determined by the relative reactivity of the substrate and leaving group.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It is known to inhibit the activity of enzymes involved in carbohydrate metabolism, such as glycolytic enzymes and gluconeogenic enzymes. This compound has also been found to have anti-inflammatory and anti-oxidant properties, as well as to be involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
The main advantage of using 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride in lab experiments is its high solubility in water. This makes it easy to work with and allows for precise measurements of the compound. The main limitation is its reactivity, which can lead to the formation of unwanted byproducts. Additionally, the reaction can be slow and difficult to control, making it difficult to obtain consistent results.
将来の方向性
The future research on 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride could include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could focus on optimizing the synthesis of this compound and improving its reactivity. Other potential future directions include exploring its potential use as an enzyme inhibitor, as well as its use in the synthesis of complex molecules.
合成法
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is synthesized by the reaction of 1-amino-2,3-dihydro-1H-inden-5-ol with hydrochloric acid. The reaction is carried out in a solvent such as dioxane or ethanol at a temperature of about 100°C for about 1 hour. The reaction produces a white crystalline powder that is soluble in water and has a molecular weight of 196.71 g/mol.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves the reduction of 1-nitro-2,3-dihydro-1H-inden-5-ol followed by the addition of an amino group and subsequent formation of the hydrochloride salt.", "Starting Materials": [ "1-nitro-2,3-dihydro-1H-inden-5-ol", "Sodium borohydride", "Hydrochloric acid", "Ammonia" ], "Reaction": [ "1. Dissolve 1-nitro-2,3-dihydro-1H-inden-5-ol in ethanol", "2. Add sodium borohydride to the solution and stir at room temperature for several hours", "3. Quench the reaction with water and acidify with hydrochloric acid", "4. Extract the product with ethyl acetate", "5. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure", "6. Dissolve the resulting compound in ethanol", "7. Add ammonia to the solution and stir at room temperature for several hours", "8. Quench the reaction with hydrochloric acid", "9. Concentrate the resulting solution under reduced pressure to obtain 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride" ] } | |
CAS番号 |
893414-87-4 |
分子式 |
C9H12ClNO |
分子量 |
185.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



